

HBX 19818: An In-depth Technical Guide for Researchers

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Compound of Interest

Compound Name: HBX 19818

Cat. No.: B15585695

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Prepared for: Researchers, scientists, and drug development professionals.

This technical guide provides a comprehensive overview of the chemical structure, properties, and biological activity of **HBX 19818**, a selective inhibitor of Ubiquitin-Specific Protease 7 (USP7). The information is intended to support further research and development of this compound as a potential therapeutic agent.

Chemical Structure and Properties

HBX 19818 is a small molecule inhibitor with the following chemical identity and properties.

Property	Value
IUPAC Name	9-Chloro-5,6,7,8-tetrahydro-N-[3-[methyl(phenylmethyl)amino]propyl]-2-acridinecarboxamide
CAS Number	1426944-49-1
Molecular Formula	C ₂₅ H ₂₈ ClN ₃ O
Molecular Weight	421.96 g/mol
SMILES String	<chem>CN(CCCNC(=O)C1=CC2=C(C=C1)N=C3CCCCC3=C2Cl)CC4=CC=CC=C4</chem>
InChI Key	ZCALMLVWZSQGGR-UHFFFAOYSA-N
Appearance	Solid powder
Purity	Typically >99%
Solubility	Soluble in DMSO (≥ 5 mg/mL), Ethanol (≥ 5 mg/mL), and Water (≥ 5 mg/mL)[1]

Biological Activity and Mechanism of Action

HBX 19818 is a specific and selective inhibitor of Ubiquitin-Specific Protease 7 (USP7), a deubiquitinating enzyme implicated in various cellular processes, including cell cycle regulation and DNA damage repair.[2][3]

In Vitro and Cellular Activity

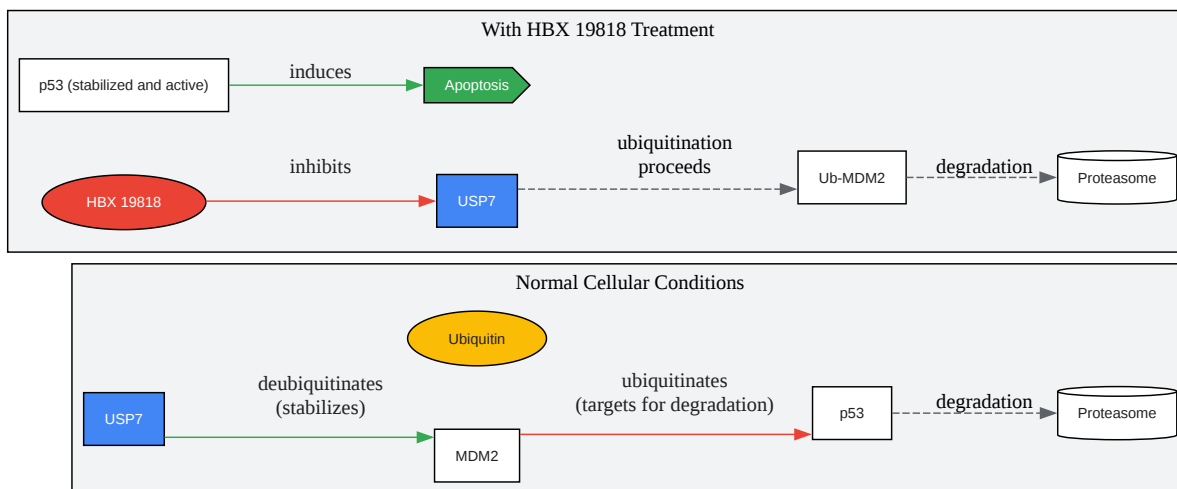
Parameter	Value	Target/Cell Line
IC ₅₀ (USP7, cell-free assay)	28.1 μ M	USP7
IC ₅₀ (USP7, in human cancer cells)	~6 μ M	Human cancer cells
IC ₅₀ (HCT116 cell proliferation)	~2 μ M	HCT116
Selectivity vs. other DUBs	IC ₅₀ > 200 μ M for USP8, USP5, USP10, CYLD, UCH-L1, UCH-L3, and SENP1	Other DUBs

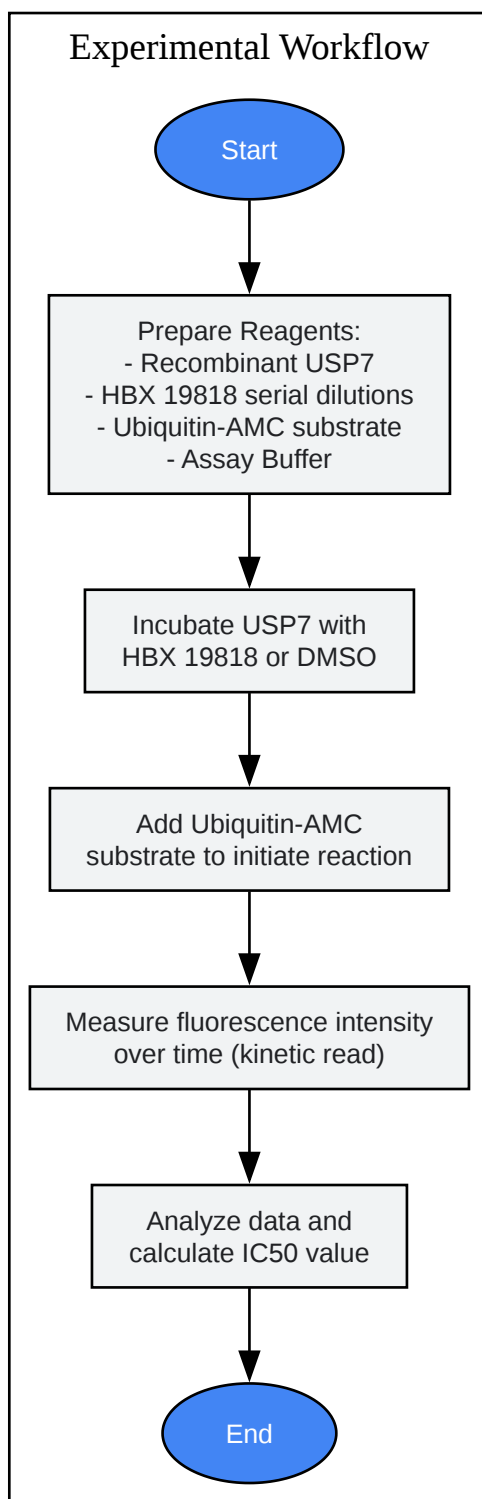
Mechanism of Action

HBX 19818 acts as a covalent inhibitor of USP7.[3] It binds to the active site of USP7, leading to the inhibition of its deubiquitinating activity.[4] This inhibition results in the accumulation of polyubiquitinated forms of USP7 substrates, most notably the tumor suppressor protein p53 and its primary negative regulator, the E3 ubiquitin ligase MDM2.[2] The stabilization and activation of p53 lead to the induction of p53-mediated apoptosis in cancer cells.[4] Furthermore, inhibition of USP7 by **HBX 19818** has been shown to induce DNA damage.[5]

Signaling Pathways

The primary signaling pathway affected by **HBX 19818** is the USP7-MDM2-p53 axis. Under normal conditions, USP7 deubiquitinates and stabilizes MDM2, which in turn ubiquitinates p53, targeting it for proteasomal degradation. By inhibiting USP7, **HBX 19818** disrupts this cycle, leading to the accumulation and activation of p53.





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